

Objective Comparison of Properties and Activities

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Compound Focus: 2'-Azido guanosine

CAS No.: 60921-30-4

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The table below summarizes the key characteristics and experimental findings for these two types of azido nucleosides.

Feature	2'-Azido Guanosine / Inosine Analogs	3'-Azido Nucleosides (e.g., AZG, AZA)
Primary Role	Chemical intermediate / precursor [1]	Antiviral prodrug (NRTI) [2]
Key Structural Modification	Azido group at the 2' position of the ribose sugar [1]	Azido group at the 3' position of the sugar ring [2]
Primary Biological Target	Not primarily antiviral; used to generate other compounds [1]	HIV-1 Reverse Transcriptase [2]

| **Reported Anti-HIV-1 Activity** | Information not available in search results | **AZG:** EC₅₀ = 0.18 μM (HIV-1_{LAI} in human PBM cells) [2] | **AZA:** EC₅₀ = 0.4 μM [2] || **Cytotoxicity (IC₅₀)** | Information not available in search results | **AZG:** >100 μM (PBM, CEM, Vero cells) [2] | **AZA:** 74.3 μM (PBM cells) [2] || **Therapeutic Index (TI)** | Information not available in search results | **AZG:** TI > 555 (PBM cells) [2] || **Key Experimental Model** | Information not available in search results | Human Peripheral Blood Mononuclear (PBM) cells infected with HIV-1_{LAI} strain [2] |

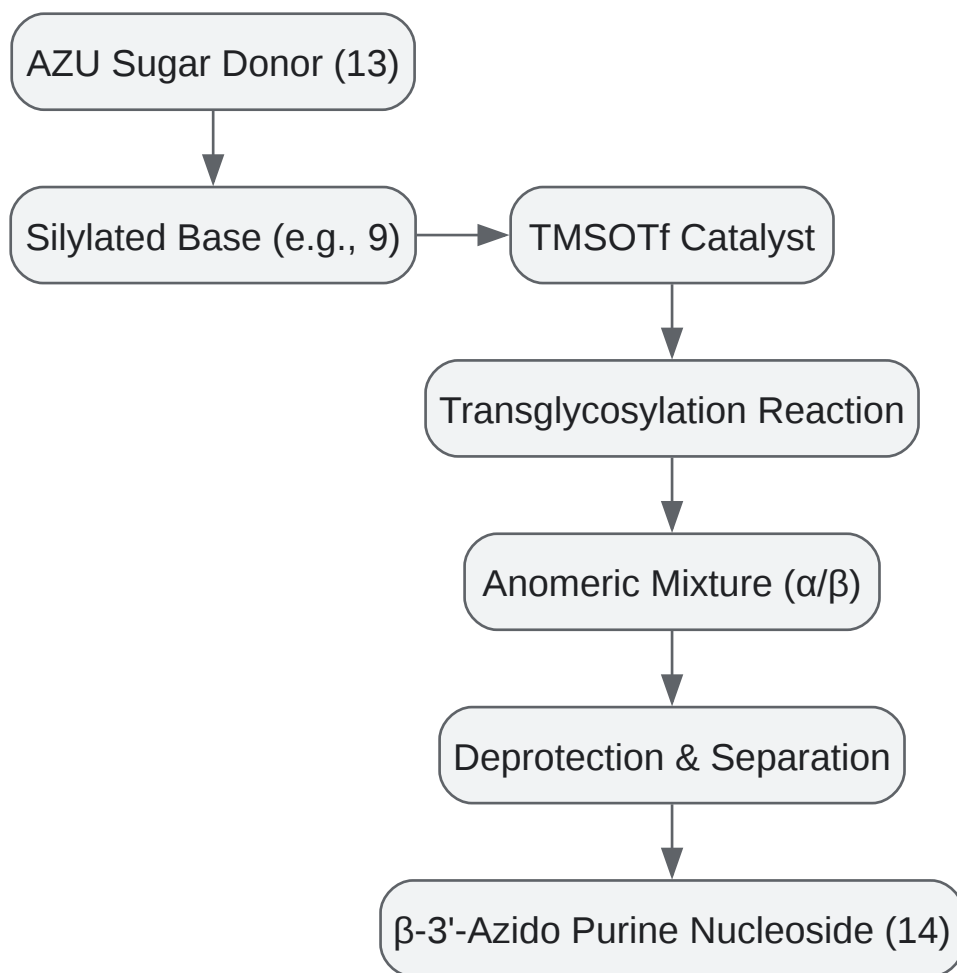
Synthesis and Experimental Protocols

The synthesis and application of these compounds follow different pathways, reflecting their distinct roles.

Synthesis of 3'-Azido-2',3'-Dideoxypurine Nucleosides

The synthesis of 3'-azido nucleosides like **3'-azido-2',3'-dideoxyguanosine (AZG)** can be achieved through traditional nucleoside modification or a more efficient transglycosylation method [2].

- **Traditional Synthesis (Low Yielding):** A multi-step sequence starts from guanosine, involving protection of the 2-amino group, 5'-O-benzoylation, and inversion of the 3'-hydroxyl group via mesylate formation and displacement by azide anion. This method is lengthy, with difficult purifications and an overall yield of around **9% over six steps** from guanosine [2].
- **Improved Transglycosylation (Moderate Yielding):** This two-step, one-pot method uses a readily available 3'-azido nucleoside (like 5'-TBS protected AZU, **13**) as a sugar donor. The base (e.g., 2-amino-6-chloropurine, **9**) is silylated and then coupled with the sugar donor using TMSOTf as a catalyst. This process yields an anomeric mixture (α and β) from which the desired β -anomer (**14**) can be separated after deprotection, yielding approximately **40-43%** [2].

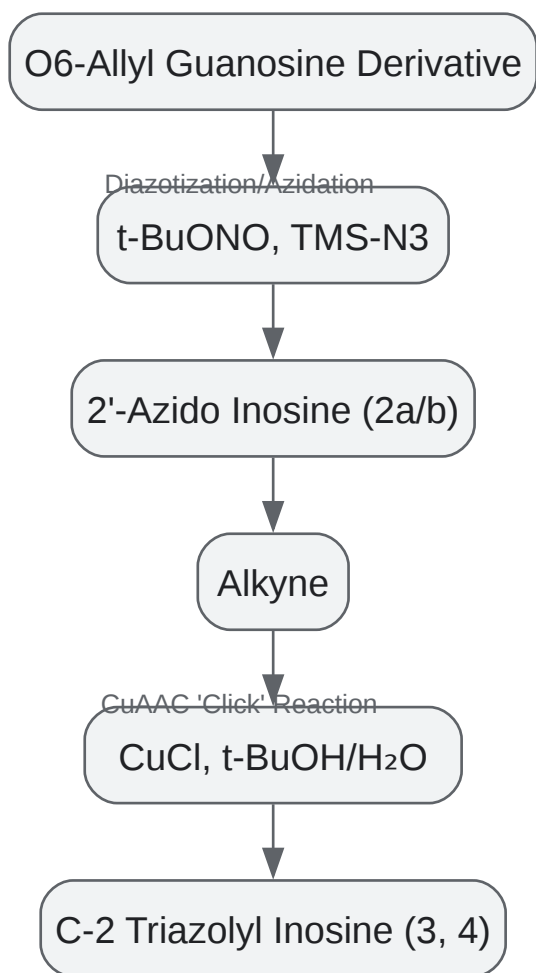


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Synthesis and Functionalization of 2'-Azido Inosine Analogs

2'-Azido inosine derivatives are not typically the final target but are valuable intermediates. They are synthesized for subsequent "click chemistry" reactions to create more complex structures [1].

- **Synthesis of 2'-Azido Intermediate:** The synthesis starts from a silyl-protected O6-allylguanosine. The key step is a diazotization/azidation reaction using *tert*-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMS-N₃) to install the 2'-azido group, yielding compounds **2a** or **2b** in approximately **60%** yield [1].
- **Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** The 2'-azido group is used for "click" ligation with alkynes. Optimal conditions are **20 mol% CuCl** in a 1:1 mixture of *tert*-butanol and water at room temperature for 36 hours, yielding C-2 1,2,3-triazolyl nucleosides (**3**, **4**) in **70-82%** yields. These triazolyl derivatives can then be evaluated for biological activity, such as testing for antiproliferative or antiviral effects [1].



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Key Comparison Takeaways

- **3'-Azido Nucleosides** are a mature class of **antiviral prodrugs**. Their 3'-azido group acts as a chain terminator after incorporation by viral reverse transcriptase. The primary research goal is to optimize their antiviral potency and resistance profile [2].
- **2'-Azido Guanosine/Inosine** derivatives primarily serve as **versatile chemical intermediates**. The azido group is a handle for "click chemistry," allowing researchers to efficiently build libraries of novel nucleoside analogs for screening against various biological targets, such as cancer cells or other viruses [1].

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References

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